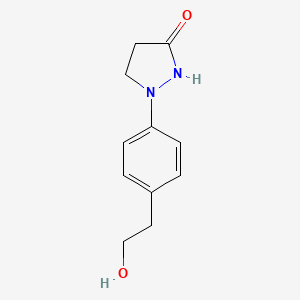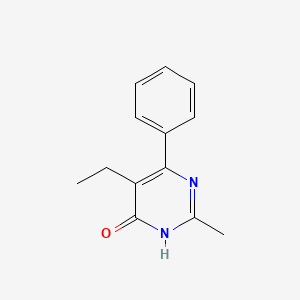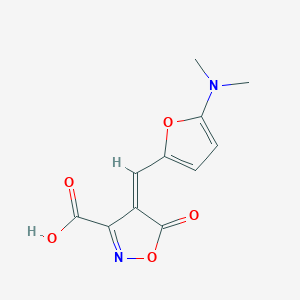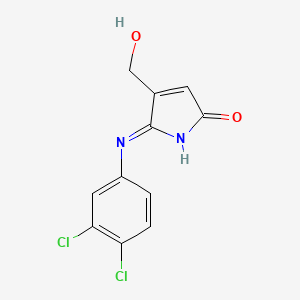
5-(3,4-Dichloroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Dichloroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dichloroaniline group attached to a pyrrolone ring, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichloroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one typically involves the reaction of 3,4-dichloroaniline with a suitable pyrrolone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,4-Dichloroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The dichloroaniline group can be reduced to form the corresponding aniline derivative.
Substitution: The chlorine atoms on the dichloroaniline group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(3,4-Dichloroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichloroaniline: A related compound with similar chemical properties but lacking the pyrrolone ring.
4-Hydroxymethyl-2H-pyrrol-2-one: A compound with a similar pyrrolone structure but without the dichloroaniline group.
Uniqueness
5-(3,4-Dichloroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one is unique due to the combination of the dichloroaniline and pyrrolone moieties, which confer distinct chemical reactivity and potential biological activity. This combination allows for a broader range of applications compared to its individual components.
Propriétés
Numéro CAS |
61610-36-4 |
|---|---|
Formule moléculaire |
C11H8Cl2N2O2 |
Poids moléculaire |
271.10 g/mol |
Nom IUPAC |
5-(3,4-dichlorophenyl)imino-4-(hydroxymethyl)pyrrol-2-one |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-8-2-1-7(4-9(8)13)14-11-6(5-16)3-10(17)15-11/h1-4,16H,5H2,(H,14,15,17) |
Clé InChI |
QDBRGRJBKYKLSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=C2C(=CC(=O)N2)CO)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


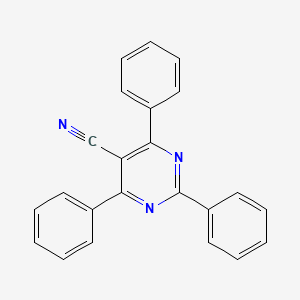


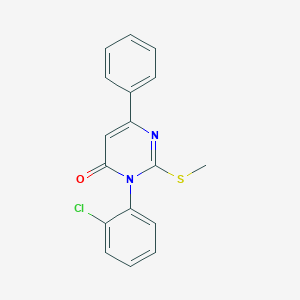
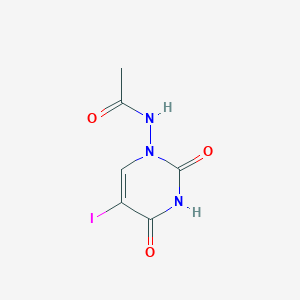
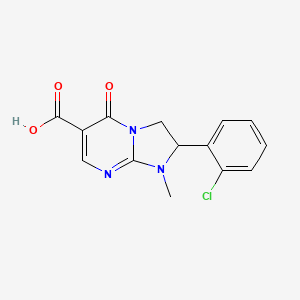

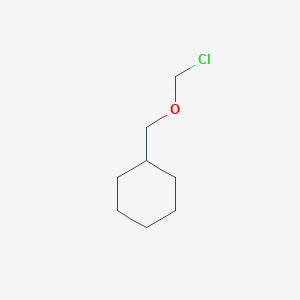
![9-[(Prop-2-yn-1-yl)sulfanyl]acridine](/img/structure/B12918910.png)
